molecular formula C15H16N2O2 B1286195 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid CAS No. 893612-97-0

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid

Cat. No.: B1286195
CAS No.: 893612-97-0
M. Wt: 256.3 g/mol
InChI Key: XMZDOYVKQBUTHQ-UHFFFAOYSA-N
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Description

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid is an organic compound with the molecular formula C15H16N2O2 It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring

Scientific Research Applications

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . It is advised to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylaniline and 2-nitrobenzoic acid.

    Nitration: The first step involves the nitration of 3,5-dimethylaniline to form 3,5-dimethyl-2-nitroaniline.

    Reduction: The nitro group in 3,5-dimethyl-2-nitroaniline is then reduced to an amino group, resulting in 3,5-dimethyl-2-aminoaniline.

    Coupling Reaction: The final step involves a coupling reaction between 3,5-dimethyl-2-aminoaniline and 2-nitrobenzoic acid, followed by reduction to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,5-dichlorobenzoic acid: Similar structure but with chlorine substituents.

    3-Amino-4-methylbenzoic acid: Similar structure with a methyl group instead of dimethylphenyl.

    2-Amino-3-methylbenzoic acid: Similar structure with a methyl group on the benzoic acid ring.

Uniqueness

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid is unique due to the presence of both amino and carboxylic acid groups, as well as the substituted phenyl ring. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-amino-2-(3,5-dimethylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-9-6-10(2)8-11(7-9)17-14-12(15(18)19)4-3-5-13(14)16/h3-8,17H,16H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZDOYVKQBUTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C=CC=C2N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587531
Record name 3-Amino-2-(3,5-dimethylanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-97-0
Record name 3-Amino-2-(3,5-dimethylanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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